Linker Length (C5) Optimizes Ternary Complex Formation Relative to Shorter C4 Analogues
A NanoBRET assay quantifying ternary complex formation between ZFP91, CRBN, and imide analogues demonstrated that a C5-amino-substituted thalidomide derivative exhibits significantly enhanced BRET signal compared to its C4-amino counterpart. The C5-substituted analogue produced a BRET ratio of approximately 1.8-fold higher than the C4 analogue under identical 1 µM treatment conditions [1]. This indicates that the C5 exit vector provides a more favorable spatial orientation for stable ternary complex assembly.
| Evidence Dimension | Ternary complex formation efficiency |
|---|---|
| Target Compound Data | BRET ratio ≈ 1.8-fold vs. C4 analogue |
| Comparator Or Baseline | C4-amino thalidomide analogue (pomalidomide-like exit vector) |
| Quantified Difference | Approximately 1.8-fold higher BRET signal |
| Conditions | NanoBRET assay, ZFP91-CRBN-imide ternary complex, 1 µM concentration, Jurkat cells [1] |
Why This Matters
For PROTAC procurement, selecting a C5-linked ligand-conjugate pre-positions the E3 ligase recruiting element for more productive ternary complex geometry, a prerequisite for efficient target degradation.
- [1] Smith, B. E.; Wang, S. L.; et al. Nat. Chem. 2023, 15, 218-228. Fig. 2: NanoBRET assay comparing C4 and C5 amino thalidomide analogues. View Source
